Cas no 1053164-80-9 (1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-)
1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-
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- Inchi: 1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)
- InChI Key: UYCBHQKLCHFALG-UHFFFAOYSA-N
- SMILES: C(C1C=NN(C)C=1)(N)CC(=O)O
1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-63835-0.05g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 0.05g |
$768.0 | 2023-05-29 | ||
| Enamine | EN300-63835-0.1g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 0.1g |
$804.0 | 2023-05-29 | ||
| Enamine | EN300-63835-0.25g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 0.25g |
$840.0 | 2023-05-29 | ||
| Enamine | EN300-63835-0.5g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 0.5g |
$877.0 | 2023-05-29 | ||
| Enamine | EN300-63835-1.0g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 1g |
$914.0 | 2023-05-29 | ||
| Enamine | EN300-63835-2.5g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 2.5g |
$1791.0 | 2023-05-29 | ||
| Enamine | EN300-63835-5.0g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 5g |
$2650.0 | 2023-05-29 | ||
| Enamine | EN300-63835-10.0g |
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 10g |
$3929.0 | 2023-05-29 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058289-1g |
3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 95% | 1g |
¥4494.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416303-50mg |
3-Amino-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid |
1053164-80-9 | 95% | 50mg |
¥17971.00 | 2024-08-09 |
1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- Suppliers
1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-
Introduction to 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- and Its Significance in Modern Chemical Biology: A Comprehensive Overview of CAS No 1053164-80-9
The compound 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-, identified by the chemical identifier CAS No 1053164-80-9, represents a fascinating molecule with profound implications in the field of chemical biology and pharmaceutical research. Pyrazole derivatives have long been recognized for their diverse biological activities, and this particular compound, with its unique structural features, has garnered significant attention due to its potential therapeutic applications. The presence of both a carboxylic acid moiety and an amino group in the molecule introduces a high degree of reactivity, making it a valuable scaffold for the development of novel bioactive molecules.
In recent years, the exploration of heterocyclic compounds has seen remarkable advancements, particularly in the realm of drug discovery. Pyrazole-based scaffolds are known for their ability to interact with biological targets in multiple ways, including through hydrogen bonding and hydrophobic interactions. The 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- structure provides a versatile platform for medicinal chemists to design molecules that can modulate various biological pathways. This compound has been studied extensively for its potential role in inhibiting enzymes and receptors involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory agents.
One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex molecules. The carboxylic acid group can be readily modified through esterification or amidation reactions, while the amino group can undergo acylation or alkylation to introduce additional functional moieties. These modifications allow researchers to fine-tune the pharmacological properties of the molecule, enabling the development of highly specific drugs with minimal off-target effects. The flexibility offered by this scaffold is particularly valuable in the quest to discover treatments for complex diseases such as cancer and neurodegenerative disorders.
Recent studies have highlighted the importance of pyrazole derivatives in oncology research. The 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- compound has been shown to exhibit inhibitory activity against several kinases that are overexpressed in cancer cells. By binding to these kinases, the molecule can disrupt signaling pathways that promote cell proliferation and survival. Preliminary in vitro experiments have demonstrated its potential to induce apoptosis in certain cancer cell lines while sparing healthy cells. This selective toxicity is a critical factor in the development of effective anticancer therapies.
The pharmacokinetic properties of 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- are also subjects of intense investigation. Understanding how a molecule behaves within the body is essential for optimizing its therapeutic efficacy. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting that it could be suitable for oral administration. Additionally, its solubility profile allows for formulation into various dosage forms, including tablets and capsules, which enhances patient compliance.
The synthesis of 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole core. Subsequent functionalization steps introduce the carboxylic acid and amino groups at specific positions on the ring. Advanced techniques such as catalytic hydrogenation and transition metal-catalyzed cross-coupling reactions are often employed to achieve high yields and purity levels. These synthetic strategies not only demonstrate the versatility of pyrazole chemistry but also provide valuable insights into developing similar compounds with tailored properties.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict how 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl- interacts with biological targets at an atomic level. These predictions are crucial for designing experiments and optimizing drug candidates before they enter costly preclinical testing phases. By leveraging computational tools, scientists can accelerate the drug discovery process significantly.
In conclusion, 1H-Pyrazole-4-propanoic acid, β-amino-1-methyl-, identified by CAS No 1053164-80-9, is a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for developing novel bioactive compounds. With ongoing studies exploring its therapeutic applications in areas such as oncology and inflammation management, this compound represents a cornerstone in modern drug discovery efforts.
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